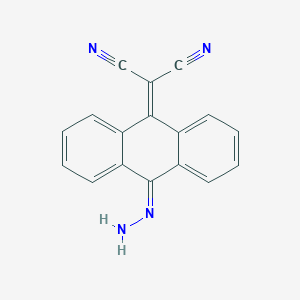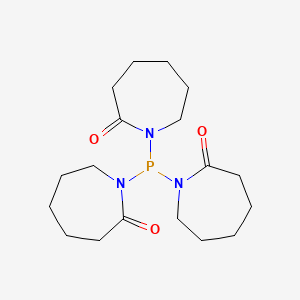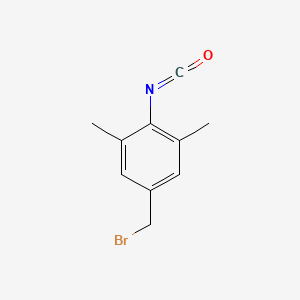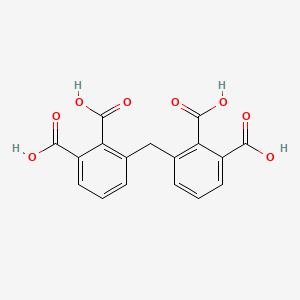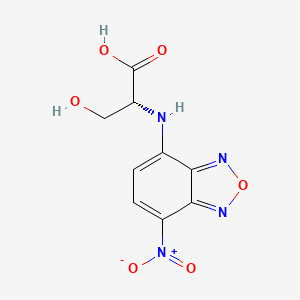![molecular formula C6H8GeO4S2 B14274057 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione CAS No. 185396-51-4](/img/structure/B14274057.png)
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[44]nonane-2,7-dione is a complex organogermanium compound It features a unique spiro structure incorporating oxygen, sulfur, and germanium atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione typically involves the reaction of germanium tetrachloride with a suitable dithiol and diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified by recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The germanium center can undergo nucleophilic substitution reactions, leading to the formation of new organogermanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It is used in materials science for developing new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione involves its interaction with molecular targets through its germanium center and sulfur atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A similar compound with a spiro structure but without germanium and sulfur atoms.
2’,3-Dimethyl-3’,4-dioxa-2,8-dithiabicyclo[3.3.0]octane: Another compound with a similar spiro structure but different heteroatoms.
Uniqueness
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione is unique due to the presence of germanium and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
185396-51-4 |
|---|---|
分子式 |
C6H8GeO4S2 |
分子量 |
280.9 g/mol |
IUPAC 名称 |
3,8-dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione |
InChI |
InChI=1S/C6H8GeO4S2/c1-3-5(8)10-7(12-3)11-6(9)4(2)13-7/h3-4H,1-2H3 |
InChI 键 |
WHPLRBIGSKBPQW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)O[Ge]2(S1)OC(=O)C(S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


